molecular formula C8H6F3N3 B167557 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine CAS No. 10057-46-2

6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

Cat. No. B167557
CAS RN: 10057-46-2
M. Wt: 201.15 g/mol
InChI Key: CKIJAMRTNUPVAH-UHFFFAOYSA-N
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Description

“6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine” is a chemical compound with the molecular formula C8H6F3N3. It has a molecular weight of 201.15 g/mol . It is categorized under the class of amines .


Synthesis Analysis

The synthesis of imidazole compounds, including “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine”, involves various synthetic routes. One of the common methods is the Van Leusen Imidazole Synthesis, which is a three-component reaction . Another efficient synthesis method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds, including “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine”, show a broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are crucial in these reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Non-linear Optical Materials

  • Synthesis and Characterization for Non-linear Optical Devices : 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and similar molecules, including those with trifluoromethyl groups, have been studied for their potential in non-linear optical (NLO) applications. These molecules exhibit significant molecular hyperpolarizabilities, making them promising candidates for various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Synthesis and Characterization

  • Structural Analysis : The structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, a compound related to 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine, has been studied, providing insights into its molecular conformation and hydrogen bonding potential (Eryigit & Kendi, 1998).

Organic Synthesis

  • Aminocarbonylation-Heterocyclization Approach : A novel synthesis method for 1H-benzo[d]imidazo[1,2-a]imidazoles, involving oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, demonstrates the versatility of these compounds in organic synthesis (Veltri et al., 2018).

Pharmacological Screening

  • Synthesis for Antibacterial and Anti-inflammatory Activity : Fluorinated benzimidazole derivatives, including those with trifluoromethyl groups, have been synthesized and screened for antimicrobial and antiinflammatory activities, highlighting their potential in pharmacological research (Binoy et al., 2021).

Dual Receptor Antagonists

  • Synthesis of Dual Receptor Antagonists : Research on tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, including those with trifluoromethyl substituents, has revealed their potential as potent dual serotonin receptor ligands, useful in neuropharmacology (Deau et al., 2015).

Molecular Interactions

  • π-Hole···π Interactions in Ligands : The study of π-hole···π noncovalent bonding in compounds including 1H-benzimidazol-2-amines, explores their role in conformational stabilization of ligands, significant for understanding molecular interactions (Mikherdov et al., 2018).

Antimicrobial Activity

  • Antimicrobial Activity of Imidazolyl Schiff Bases : The synthesis and biological evaluation of various imidazolyl Schiff bases, including those derived from benzimidazoles, have been studied for their potential as antimicrobial agents (Rekha et al., 2019).

Battery-Type Electrode Materials

  • Metal-Organic Frameworks (MOFs) for Charge Storage : Research into Mn-based MOFs, involving bifunctional N-donor linkers like benzo[d]imidazol-2-amines, shows promising applications in battery-type electrode materials, offering insights into novel energy storage technologies (Wang et al., 2019).

Safety And Hazards

The safety data sheet for imidazole compounds indicates that they are toxic if swallowed . They should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Imidazole compounds, including “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine”, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They are being actively researched for their potential in treating various diseases .

properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJAMRTNUPVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469915
Record name 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

CAS RN

10057-46-2
Record name 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Bischof, J Leban, M Zaja, A Grothey, B Radunsky… - Amino Acids, 2012 - Springer
In this study we identified two heterocyclic compounds (5 and 6) as potent and specific inhibitors of CK1δ (IC 50 = 0.040 and 0.042 μM, respectively). Whereas compound 5 exhibited …
Number of citations: 58 link.springer.com
A Chakraborty - 2021 - search.proquest.com
Mixed lineage leukemia (MLL) is an incurable form of pediatric cancer. Disruptor of telomeric silencing 1-like (DOT1L), a lysine methyltransferase, is a critical enzyme associated with …
Number of citations: 2 search.proquest.com

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